![molecular formula C13H10N4S B1615029 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 102434-73-1](/img/structure/B1615029.png)
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
CL-313377 is a coordination compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. These compounds are known for their diverse structures, colors, and reactivity, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-313377 typically involves the reaction of a metal salt with appropriate ligands under controlled conditions. For instance, a common method involves dissolving a metal chloride in an aqueous solution, followed by the addition of ligands such as ammonia or ethylenediamine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound. The resulting product is often purified through crystallization or filtration techniques .
Industrial Production Methods
On an industrial scale, the production of CL-313377 may involve more sophisticated techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification methods such as chromatography. The choice of ligands and reaction conditions can be optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
CL-313377 undergoes various chemical reactions, including:
Oxidation and Reduction: The central metal ion can change its oxidation state, leading to different coordination complexes.
Substitution: Ligands in the coordination sphere can be replaced by other ligands, altering the compound’s properties.
Ligand Exchange: The exchange of ligands with other molecules in solution, often influenced by factors such as temperature and pH.
Common Reagents and Conditions
Common reagents used in reactions involving CL-313377 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various ligands like chloride ions and ammonia. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving CL-313377 depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
CL-313377 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Studied for its potential role in biological systems, such as enzyme mimetics and metal ion transport.
Medicine: Investigated for its therapeutic potential, including as an anticancer agent and in drug delivery systems.
Industry: Employed in industrial processes such as wastewater treatment and the production of specialty chemicals .
Mechanism of Action
The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
CL-313378: A coordination compound with similar ligands but a different central metal ion.
CL-313379: Another coordination compound with a different ligand arrangement.
CL-313380: A compound with similar chemical properties but different reactivity patterns .
Uniqueness
CL-313377 stands out due to its specific ligand arrangement and the unique properties of its central metal ion
Biological Activity
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 102434-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 254.31 g/mol. Its structure features a thiopyran ring with two amino groups and a phenyl substituent, which are crucial for its biological activity.
Antiparasitic Properties
Recent studies have highlighted the antiparasitic potential of 2,6-diamino derivatives. In vitro evaluations demonstrated significant activity against Trypanosoma brucei brucei and Trypanosoma cruzi, with mechanisms involving the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites . The compound's reactivity with glutathione suggests that it may serve as a prodrug that activates under specific conditions within the parasitic environment .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of 2,6-diamino compounds exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Its ability to inhibit DNA gyrase B in E. coli further supports its potential as an antibiotic agent .
Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|
Antiparasitic | T. b. brucei | Not specified |
Antiparasitic | T. cruzi | Not specified |
Antimicrobial | E. coli | 9.80 |
Antimicrobial | Various bacteria | 2.50 - 20 |
Cytotoxicity
While exhibiting antimicrobial and antiparasitic properties, the cytotoxicity of this compound has also been assessed. Studies revealed varying levels of cytotoxicity against human fibroblasts, indicating a need for careful evaluation in therapeutic applications .
The biological activity of this compound is largely attributed to its electrophilic centers that facilitate Michael addition reactions with thiol-containing molecules like glutathione and trypanothione. This interaction leads to the formation of adducts that disrupt essential metabolic pathways in parasites . The oxidative stress environment near parasites may enhance the reactivity of these compounds, facilitating their antiparasitic effects .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of 2,6-diamino compounds to evaluate their biological activities against Leishmania species alongside their cytotoxicity profiles against human cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of different derivatives based on the structure of the thiopyran core, demonstrating significant activity across multiple bacterial strains while maintaining a balance between efficacy and cytotoxicity .
Properties
IUPAC Name |
2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMKVNSBEKQPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351060 | |
Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102434-73-1 | |
Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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